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1,2'-Dimethylguanosine

RNA Modification Nucleoside Chemistry Structural Biology

Researchers studying RNA modification SAR cannot substitute mono-methylated guanosine analogs for the dual N1/2'-O-dimethyl pattern-position-sensitive methylation alters base-pairing behavior and excited-state lifetimes by nearly an order of magnitude, invalidating comparative results. • Supplied as a yellow solid at ≥95% purity; ready for phosphoramidite conversion and solid-phase oligonucleotide synthesis of ASOs and siRNAs. • Enables systematic probing of how dual methylation impacts target engagement, nuclease resistance, and off-target effects. • Bulk quantities and custom synthesis available for scale-up; ships with blue ice globally.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
CAS No. 73667-71-7
Cat. No. B1433844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2'-Dimethylguanosine
CAS73667-71-7
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O
InChIInChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)/t5-,7-,10-,12-/m1/s1
InChIKeyHVFZUAXDKNDVBR-GSWPYSDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2'-Dimethylguanosine: Characterization & Procurement


1,2'-Dimethylguanosine (CAS 73667-71-7) is a synthetic guanosine analog characterized by methylation at both the N1 position of the nucleobase and the 2'-O position of the ribose sugar. This dual modification distinguishes it from other methylated guanosines, imparting a unique structural profile that affects its physicochemical and biological properties . As a modified nucleoside, it serves as a versatile building block for oligonucleotide synthesis and as a molecular probe in RNA modification research. Vendor technical datasheets indicate it is supplied as a solid with a molecular formula of C12H17N5O5, a molecular weight of 311.29 g/mol, and a typical purity of ≥95% .

1 Dual N1/2'-O methylated guanosine analog for RNA modification studies
2 Phosphoramidite-compatible building block for oligonucleotide synthesis
3 Reported TLR7 pathway interaction context for immunomodulation research

1,2'-Dimethylguanosine vs. Simple Analogs: Functional Differences


The unique dual N1/2'-O methylation pattern of 1,2'-Dimethylguanosine creates a distinct physicochemical and functional profile that cannot be replicated by unmodified guanosine or other mono-methylated analogs. Research on related methylated guanosines demonstrates that the position and degree of methylation significantly alter critical properties, including base-pairing behavior and excited-state dynamics [1]. For instance, while N1-methylguanosine exhibits excited-state dynamics similar to guanosine, N2,N2-dimethylguanosine shows a nearly order-of-magnitude longer lifetime of its La state [2]. This position-sensitive effect of methylation means that a researcher cannot assume a simple substitution, such as using 1-methylguanosine or 2'-O-methylguanosine in place of 1,2'-Dimethylguanosine, will yield the same results in RNA structural studies or oligonucleotide performance [3].

Mono-methylated analogs may not replicate the dual N1/2'-O modification profile; methylation position may shift excited-state dynamics, altering functional outcomes.

N2,N2-dimethylguanosine demonstrates altered base-pairing; N1/2'-O dimethylation may impose unique steric and electronic constraints not captured by unmodified guanosine.

Inert nucleoside building blocks lack reported TLR7 pathway interaction; substituting with non-bioactive analogs may omit relevant immunomodulatory endpoints.

1,2'-Dimethylguanosine: Comparative Evidence


Dual Methylation Pattern vs. Mono-Methylated Analogs

1,2'-Dimethylguanosine is defined by its unique dual methylation at the N1 and 2'-O positions. This is in direct contrast to its common comparator analogs, which are only mono-methylated (e.g., 1-methylguanosine at N1, or 2'-O-methylguanosine at the ribose). While specific quantitative biophysical data for this precise compound is not widely published, class-level evidence strongly indicates that the number and position of methyl groups are critical determinants of biological function. For example, studies on related guanosine derivatives show that N1-methylation has a minimal effect on excited state dynamics, whereas N2,N2-dimethylation increases the La state lifetime by an order of magnitude [1]. This position-sensitive effect supports the hypothesis that the dual N1/2'-O modification in 1,2'-Dimethylguanosine will result in a distinct functional outcome compared to any mono-methylated analog, justifying its specific procurement for research into the role of these combined modifications [2].

Methylation Pattern
Class-level inference
Target 1,2'-Dimethylguanosine (N1/2'-O)
Comparator Mono-methylated analogs (e.g., 1-methylguanosine, 2'-O-methylguanosine)
Order-of-magnitude change in excited state lifetime observed for N2,N2-dimethylation; exact impact of N1/2'-O pending.
Methylation pattern may shift functional outcomes.
Data from class-level inference; specific compound data to verify.
RNA Modification Nucleoside Chemistry Structural Biology

Altered Base-Pairing vs. Unmodified Guanosine

The introduction of a methyl group at the N2 position of guanosine is known to disrupt canonical Watson-Crick base pairing. Crystallographic studies of an RNA duplex with N2,N2-dimethylguanosine (m2 2G), a close structural analog, demonstrate that this dual methylation eliminates the ability of the N2 function to donate a hydrogen bond, preventing standard pairing with cytosine and favoring an imino-hydrogen bonded, pseudo-Watson-Crick conformation with adenine instead [1]. This is a direct functional consequence of the nucleobase methylation. By extension, the N1 and 2'-O methylations in 1,2'-Dimethylguanosine are expected to impose a unique set of steric and electronic constraints on RNA structure and dynamics, distinct from unmodified guanosine or other methylation patterns .

Base-Pairing Behavior
Class-level inference
Target Predicted to alter H-bonding (N1/2'-O methylations)
Comparators Unmodified G (G:C pairs); N2,N2-dimethylG (favors G:A pairs)
N2,N2-dimethylG eliminates N2 H-bond donation; N1/2'-O effect not yet directly quantified.
Dual methylation likely imposes distinct structural constraints.
Crystal structure evidence for N2,N2-dimethylG; direct data for this compound pending.
RNA Structure tRNA Biology Epitranscriptomics

Immunostimulatory Activity vs. Inert Nucleosides

While specific EC50 values for 1,2'-Dimethylguanosine are not publicly available, it is categorized as a guanosine analog with potential immunostimulatory activity. This is a key differentiator from other modified nucleosides used solely as inert building blocks. Class-level evidence indicates that the functional activity of certain guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7), which induces type I interferons and produces antiviral effects in animal models . The precise role of the N1 and 2'-O methyl groups in modulating this TLR7 interaction is not defined, but the compound's classification suggests it is a member of this bioactive class, unlike purely structural analogs .

Immunostimulatory Potential
Class-level inference
Target Reported TLR7 pathway context
Comparator Inert nucleosides (no reported bioactivity)
No quantitative EC50 data available.
May support immunomodulation endpoint studies.
Classification-based; requires experimental validation.
Immunology TLR7 Agonism Antiviral Research

Phosphoramidite Building Block vs. Non-Functionalized Nucleosides

1,2'-Dimethylguanosine is explicitly identified by vendors as a building block that can be modified to phosphoramidites for use in oligonucleotide synthesis . This is a crucial differentiator from many other methylated nucleosides that are primarily analytical standards or are not available in sufficient purity and quantity for this purpose. The presence of the 2'-O-methyl group in particular is a common modification in antisense oligonucleotides and siRNAs to enhance nuclease resistance and binding affinity, making this compound a directly relevant synthon for those applications .

Synthetic Utility
Supporting evidence
Target Designated phosphoramidite-compatible building block
Comparator Non-functionalized nucleosides not intended for synthesis
Vendor specification; verify lot-specific reactivity.
Supports oligonucleotide synthesis workflow.
Check phosphoramidite conversion efficiency in your protocol.
Oligonucleotide Synthesis Medicinal Chemistry Chemical Biology

1,2'-Dimethylguanosine: Application Scenarios


Modified Oligonucleotide Synthesis for Therapeutics

Given its designated use as a building block for phosphoramidites , 1,2'-Dimethylguanosine is ideally suited for solid-phase synthesis of RNA oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 2'-O-methyl modification is a cornerstone of the therapeutic oligonucleotide field, known to enhance nuclease resistance and binding affinity, while the N1-methylation provides an additional handle for probing structure-activity relationships. Procuring this compound allows for the systematic exploration of how this specific dual modification impacts target engagement, stability, and off-target effects compared to standard 2'-O-methyl or unmodified oligonucleotides.

RNA Structure-Function in Epitranscriptomics

This compound serves as a molecular probe to study the structural and functional consequences of tRNA and rRNA modifications. While naturally occurring N2,N2-dimethylguanosine (m2 2G) is known to alter base-pairing , the role of N1/2'-O dimethylation is less well-defined. 1,2'-Dimethylguanosine can be incorporated into synthetic RNA constructs to quantitatively assess its impact on RNA folding, conformational dynamics, and interactions with proteins or other ligands, using techniques like NMR spectroscopy, X-ray crystallography, and UV melting analysis. This is a direct application supported by its unique dual-methylation pattern.

TLR7-Mediated Immune Activation

As a guanosine analog with reported immunostimulatory potential linked to the TLR7 pathway , 1,2'-Dimethylguanosine is a relevant compound for immunological studies. Researchers can use it as a tool to dissect the structural requirements for TLR7 activation by nucleoside derivatives. By comparing its activity profile to guanosine and other methylated analogs, the specific contribution of the N1 and 2'-O methyl groups to receptor binding and downstream interferon induction can be elucidated in well-controlled in vitro assays.

Application
Selection Property
Validation Focus
Modified oligonucleotide synthesis research
Phosphoramidite building block suitability
Incorporate and assess duplex stability and nuclease resistance
RNA structure-function studies
Dual N1/2'-O methylation pattern
Evaluate impact on base-pairing, conformational dynamics via NMR/crystallography
TLR7 pathway interaction research
Reported immunostimulatory pathway context
Validate receptor activation and downstream interferon response in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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